Bimolane
Overview
Description
Bimolane is a compound with the molecular formula C20H32N6O6 . It has been commonly used in China for the treatment of psoriasis and various types of cancer . The molecular weight of Bimolane is 452.5 g/mol .
Molecular Structure Analysis
The IUPAC name of Bimolane is 1-(morpholin-4-ylmethyl)-4-[2-[4-(morpholin-4-ylmethyl)-3,5-dioxopiperazin-1-yl]ethyl]piperazine-2,6-dione . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .Chemical Reactions Analysis
While specific chemical reactions involving Bimolane are not detailed in the sources, it’s known that Bimolane can induce a variety of cellular and chromosomal changes in cultured lymphocytes .Physical And Chemical Properties Analysis
Bimolane has a molecular weight of 452.5 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the available sources .Scientific Research Applications
Genotoxic Effects
Bimolane, commonly used in China for treating psoriasis and various cancers, has been observed to induce multiple types of chromosomal aberrations in human lymphocytes in vitro. This study highlighted bimolane's capability to induce micronuclei, predominantly resulting from chromosome breakage. Notably, it also caused non-disjunction and polyploidy, along with other chromosomal changes like dicentric chromosomes and premature centromeric division. The study implied that such alterations in bone marrow stem cells could contribute to secondary cancers in patients treated with bimolane (Roy & Eastmond, 2011).
Relationship with Leukemia
A report of a psoriasis patient who developed chronic myeloid leukemia (CML) following bimolane treatment raised concerns. Interestingly, the treatment with imatinib was successful in controlling both CML and psoriasis, suggesting a complex interaction between bimolane and leukemia (Gu, Li, Zhou, & Zhang, 2020).
Comparative Study with ICRF-154
A comparative study of bimolane and ICRF-154, both used for cancer, psoriasis, and uveitis treatment, revealed that these drugs are topoisomerase II catalytic inhibitors and may be responsible for unique types of secondary leukemia. Both showed similar cytotoxic and genotoxic effects, suggesting that bimolane could degrade to ICRF-154, which might be responsible for the observed effects (Vuong, Hasegawa, & Eastmond, 2013).
DNA-Adduct Formation
A study on mice treated with bimolane observed significant increases in DNA-adduct levels in white blood cells, indicating its potential to induce genetic modifications. The study also noted increased leukemia morbidity rates in treated mice, suggesting bimolane's role in inducing genetic changes (Chu Zhong-hua, 2007).
Antimetastatic Activities
Bisdioxopiperazine compounds, including bimolane, have been investigated for their antimetastatic activities. They have been seen to inhibit pathways related to angiogenesis, topoisomerase II, and other cellular mechanisms, showing promise in targeting tumor metastases. This review highlights the potential of bimolane and related compounds in cancer therapy, particularly in managing metastases (Lu & Lu, 2010).
properties
IUPAC Name |
1-(morpholin-4-ylmethyl)-4-[2-[4-(morpholin-4-ylmethyl)-3,5-dioxopiperazin-1-yl]ethyl]piperazine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N6O6/c27-17-11-23(12-18(28)25(17)15-21-3-7-31-8-4-21)1-2-24-13-19(29)26(20(30)14-24)16-22-5-9-32-10-6-22/h1-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQGCJKPBAYEHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2C(=O)CN(CC2=O)CCN3CC(=O)N(C(=O)C3)CN4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50225549 | |
Record name | Bimolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50225549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bimolane | |
CAS RN |
74550-97-3 | |
Record name | Bimolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74550-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bimolane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074550973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bimolane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351358 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bimolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50225549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BIMOLANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25O7OKR315 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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